molecular formula C20H21NO4 B4979890 1-(4-Methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]pyrrolidine-2,5-dione

1-(4-Methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]pyrrolidine-2,5-dione

Cat. No.: B4979890
M. Wt: 339.4 g/mol
InChI Key: MIZSEEMWCXGXNS-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]pyrrolidine-2,5-dione is a chemical compound offered for research and development purposes. This substance features a pyrrolidine-2,5-dione (succinimide) core substituted with 4-methoxyphenyl and 4-(propan-2-yloxy)phenyl groups. Compounds with this core structure are of significant interest in medicinal chemistry and pharmacology. Based on its structural characteristics, this molecule is a candidate for investigating drug-induced phospholipidosis, a condition of phospholipid accumulation in lysosomes . Research indicates that the inhibition of the lysosomal enzyme phospholipase A2 (PLA2G15) is a key mechanism by which cationic amphophilic drugs can induce this condition . The presence of aromatic and alkoxy substituents on the succinimide core suggests potential for biological activity and interaction with various enzymatic targets. Researchers can utilize this compound in studies aimed at understanding structure-activity relationships, lysosomal function, and cellular toxicity mechanisms. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-13(2)25-17-8-4-14(5-9-17)18-12-19(22)21(20(18)23)15-6-10-16(24-3)11-7-15/h4-11,13,18H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZSEEMWCXGXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzaldehyde with 4-(propan-2-yloxy)benzaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final pyrrolidine-2,5-dione product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Anti-Cancer Activity

Research indicates that compounds similar to 1-(4-Methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]pyrrolidine-2,5-dione exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrrolidine compounds can inhibit the growth of breast cancer cells (MCF-7, T47-D, MDA-MB 231) while demonstrating lower toxicity towards normal cells (NIH-3T3) . The IC50 values for these compounds ranged from 27.7 to 39.2 µM for cancerous cells, indicating promising therapeutic potential.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For example, certain pyrrolidine derivatives have shown inhibition against enzymes such as protein kinases and phosphodiesterases . This inhibition is significant because it can lead to the modulation of signaling pathways involved in cancer progression and other diseases.

Pharmacological Potential

The pharmacological properties of this compound suggest its potential use as a therapeutic agent in treating conditions beyond cancer. The structural features of the compound allow it to interact with various biological targets, making it a candidate for further development in drug discovery .

Case Studies and Research Findings

Several studies have documented the effects of similar compounds on biological systems:

  • Study on Cytotoxicity : A study synthesized a related pyrrolidine derivative and tested its cytotoxicity against multiple breast cancer cell lines. The results indicated that the compound exhibited selective toxicity towards cancer cells while sparing normal cells .
  • Enzyme Activity Assays : Inhibition assays conducted on human enzymes showed that certain derivatives could inhibit enzyme activity by up to 45%, indicating their potential role in therapeutic applications .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues of Pyrrolidine-2,5-dione Derivatives

The pharmacological and physicochemical properties of pyrrolidine-2,5-dione derivatives are highly dependent on substituent groups. Below is a comparative analysis of the target compound with structurally related analogs:

Compound Name & Structure Molecular Weight (g/mol) Key Substituents Biological Activity/Properties Key References
1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione () 288.34 4-Methoxyphenyl, piperidin-1-yl N/A (structural analog with moderate logP = 1.08)
1-(4-Acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione () ~380.2* 4-Acetylphenyl, 4-bromophenyloxy GABA-transaminase inhibition (IC₅₀ = 5.2 mM)
1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione (Mannich base, ) ~235.3* Pyridin-2-ylamino, methyl Moderate antimicrobial activity
1-Phenyl-3-(triazol-3-ylsulfanyl)pyrrolidine-2,5-dione () ~320.0* Phenyl, 4-H/Cl/Br-triazolylsulfanyl Antibacterial activity: 4-H > 4-Cl > 4-Br
1-Benzyl-4-(piperazinyl)-3-(sulfanyl)pyrrolidine-2,5-dione () 595.46 Benzyl, piperazinyl, 4-chlorophenylthio N/A (high molecular weight, complex substituents)
1-(4-Methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]pyrrolidine-2,5-dione (Target Compound) 367.40 4-Methoxyphenyl, 4-isopropoxyphenyl Predicted moderate logP, potential CNS activity N/A

*Estimated based on molecular formulas in cited evidence.

Key Findings from Comparative Analysis:

Substituent Electronegativity and Bioactivity :

  • Halogenated substituents (e.g., bromine in ) enhance enzyme inhibitory activity (IC₅₀ = 5.2 mM) compared to alkoxy groups. The target compound’s isopropoxy group, being less electronegative, may exhibit lower potency in similar assays .
  • Conversely, in antibacterial triazolylsulfanyl derivatives (), smaller substituents (4-H) outperformed bulkier halogens (4-Cl, 4-Br), suggesting steric hindrance may reduce activity .

Complex derivatives with piperazinyl groups () exhibit high molecular weights (>500 g/mol), likely reducing oral bioavailability compared to the target compound .

Structural Flexibility and Therapeutic Potential: Mannich bases () demonstrate that pyrrolidine-2,5-dione derivatives with pyridine or aniline groups retain antimicrobial activity, supporting the core’s versatility . The target compound’s isopropoxy group may mimic substituents in chalcone derivatives (), where methoxy groups at para positions correlate with reduced potency compared to hydroxyl or halogen substituents .

Biological Activity

1-(4-Methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]pyrrolidine-2,5-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound consists of a pyrrolidine core with methoxy and propan-2-yloxy substituents. Its structural formula can be represented as follows:

C20H24N2O4\text{C}_{20}\text{H}_{24}\text{N}_{2}\text{O}_{4}

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of methoxy and phenolic groups may enhance the electron-donating ability, which is critical in scavenging free radicals. A study demonstrated that derivatives of pyrrolidine-2,5-dione showed promising results in reducing oxidative stress markers in vitro .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In vitro studies showed that it inhibited the production of pro-inflammatory cytokines in human cell lines. Specifically, it reduced TNF-alpha and IL-6 levels, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Anticancer Activity

Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in breast and prostate cancer cells through the activation of caspase pathways . Table 1 summarizes the cytotoxic effects observed in different cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Caspase activation
PC-3 (Prostate Cancer)20Apoptosis induction
A549 (Lung Cancer)25Cell cycle arrest

Enzyme Inhibition

The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression and inflammation. For instance, it was reported to inhibit the activity of COX-2 and LOX enzymes, which play significant roles in inflammatory pathways .

Interaction with Cellular Pathways

Studies suggest that this compound interacts with several signaling pathways, including the NF-kB pathway, which is crucial for regulating immune responses and inflammation. By modulating this pathway, the compound may exert its anti-inflammatory effects .

Preclinical Studies

In a preclinical model using murine systems, administration of the compound resulted in a significant decrease in tumor size compared to control groups. The study highlighted its potential as a therapeutic agent for targeted cancer therapies .

Q & A

Q. Key Steps :

Perform density functional theory (DFT) calculations to model reaction pathways.

Use multivariate analysis (e.g., factorial design) to prioritize variables like catalyst loading or pH .

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Discrepancies often arise from dynamic effects or crystallographic disorder:

  • Dynamic NMR : Detects conformational exchange in solution (e.g., restricted rotation of aryl groups) .
  • Crystallographic refinement : Apply restraints to thermal parameters (Uiso) for disordered atoms .
  • Cross-validation : Compare XRD data with solid-state NMR or high-resolution mass spectrometry (HRMS) .

Example : In 1-(4-methoxyphenyl)pyrrolidine-2,5-dione, H atoms were refined with riding models (C–H = 0.93–0.96 Å) to resolve positional ambiguity .

Advanced: How does substituent variation (e.g., methoxy vs. propan-2-yloxy) affect biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Electron-donating groups (e.g., methoxy) enhance π-π stacking with aromatic residues in enzyme active sites .
  • Bulky substituents (e.g., propan-2-yloxy) may improve lipid solubility, affecting membrane permeability .

Table 3 : SAR Trends in Pyrrolidine-2,5-dione Derivatives

SubstituentBioactivity TrendProposed Mechanism
4-Methoxyphenyl↑ Glycosidase inhibitionEnhanced hydrogen bonding
4-Propan-2-yloxyphenyl↑ Antimicrobial activityImproved lipophilicity

Advanced: What crystallographic parameters are critical for resolving molecular conformation?

Answer:
Key parameters include:

  • Bond angles and distances : Validate against DFT-optimized geometries.
  • Torsion angles : Determine planarity of the pyrrolidine ring (e.g., C2–C3–C4–C5).
  • R factors : Ensure reliability (e.g., R = 0.034 in ).

Table 4 : Crystallographic Data for 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione

ParameterValue
Space groupP2₁/c
R factor0.034
C–C bond length1.502(2) Å
Dihedral angle85.2° (aryl vs. dione)

Advanced: How can experimental design (DoE) improve yield and purity?

Answer:
Design of Experiments (DoE) applies statistical methods to optimize synthesis:

  • Factorial design : Tests variables (e.g., temperature, stoichiometry) and interactions .
  • Response surface methodology : Models nonlinear relationships to identify optimal conditions.
  • Case study : A 2³ factorial design reduced side products by 30% in a related pyrrolidinone synthesis .

Q. Steps :

Define critical factors (e.g., reaction time, solvent).

Use software (e.g., Minitab, JMP) to generate experimental matrices.

Validate predictions with confirmatory runs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.